molecular formula C6H12N4O2*HCI B613041 H-Lys(N3).HCl CAS No. 159610-92-1

H-Lys(N3).HCl

Cat. No. B613041
CAS RN: 159610-92-1
M. Wt: 172,19*36,45 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Lys(N3).HCl, also known as N6-(((3-azidobenzyl)oxy)carbonyl)-L-lysine, is a modified lysine containing an azide moiety . This lysine derivative can be incorporated into proteins for further modification using Click-chemistry .


Synthesis Analysis

The synthesis of this compound involves extending the peptide chain from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine and N6-carbobenzoxylysine methyl ester hydrochloride and condensing them . The protected target tripeptide Z-Lys(Z)-Lys-Gly-OBzl is obtained, and the protection is removed using hydrogenolysis over a Ni-Re catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C14H19N5O4HCl . The molecular weight is 321.3436.45 g/mol .


Chemical Reactions Analysis

This compound is incorporated into proteins that can be further selectively modified using Staudinger ligation or Click-chemistry .

Scientific Research Applications

Lysimeters in Agricultural Research

Lysimeters are a pivotal tool in agricultural and environmental research, particularly for studying water, fertilizers, salts, and contaminants' movement through soil. A study by Ben‐Gal and Shani (2002) introduced a highly conductive drainage extension for lysimeters to mimic soil moisture conditions found in fields more accurately, enhancing research into transpiration and evapotranspiration (Ben‐Gal & Shani, 2002).

Chemical Biology of Homocysteine and Related Metabolites

In the realm of biochemistry, the study of homocysteine (Hcy) metabolism, which produces compounds like Hcy-thiolactone and N epsilon-homocysteinyl-lysine (N epsilon-Hcy-Lys), is of significant interest. These compounds result from the misincorporation of Hcy instead of methionine during protein biosynthesis, leading to protein N-homocysteinylation that affects protein function. Elevated levels of these metabolites have been linked to cardiovascular and brain disorders, highlighting the importance of understanding their biological chemistry for clinical implications (Jakubowski & Głowacki, 2011).

Hypochlorous Acid in Biological Systems

Research into the detection and role of hypochlorous acid (HClO) within biological systems, particularly at subcellular levels, has led to the development of specific probes for imaging HClO within live cells and animals. These probes, such as mitochondria- and lysosome-targetable luminescent europium complexes, enable time-gated luminescence detection and imaging of HClO, underscoring its vital role in immune response and various human diseases (Ma et al., 2017).

Protein N-Homocysteinylation and Atherosclerosis

Another aspect of Hcy metabolism research focuses on the immune response to N-homocysteinylated proteins, which are structurally altered by Hcy-thiolactone. The presence of autoantibodies against these modified proteins in humans suggests an autoimmune response linked to atherosclerosis, further highlighting the pathological significance of Hcy-related modifications in proteins (Undas et al., 2004).

Safety and Hazards

The safety data sheet for H-Lys(N3).HCl suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

H-Lys(N3).HCl, also known as 6-azido-L-norleucine hydrochloride, is a modified form of lysine that contains an azide group (-N3) attached to its side chain. This compound is primarily used as a clickable amino acid derivative for site-specific incorporation into recombinant proteins. It is also used in the synthesis of drug-linker conjugates for antibody-drug conjugates (ADCs) .

Mode of Action

The azide group in this compound allows it to participate in click chemistry reactions, specifically with compounds containing alkyne groups. Click chemistry is a type of chemical reaction that is characterized by its high yield, specificity, and simplicity . The reaction between the azide group in this compound and an alkyne group in another molecule results in the formation of a stable triazole ring. This reaction is often used to selectively modify proteins or synthesize chemical probes and tools for biological applications.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific proteins or molecules it is incorporated into. .

properties

IUPAC Name

[(1S)-5-azido-1-carboxypentyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEAACZNVVRXSJ-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.